![molecular formula C12H11NO4 B1308933 4-(3-Amino-benzofuran-2-yl)-4-oxo-butyric acid CAS No. 350511-87-4](/img/structure/B1308933.png)
4-(3-Amino-benzofuran-2-yl)-4-oxo-butyric acid
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Description
The compound “4-(3-Amino-benzofuran-2-yl)-4-oxo-butyric acid” is a benzofuran derivative. Benzofurans are heterocyclic compounds, and many of them are known for their biological activity .
Molecular Structure Analysis
The molecular structure analysis of similar compounds has been performed using various spectroscopic techniques, including nuclear magnetic resonance (1H-NMR), infrared (FT-IR), and UV-Visible spectrophotometry .
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been studied using computational methods, such as DFT (B3LYP) method on the basis of 6-31+G (d, p) using Gaussian 09W and Gauss View 5.0 package .
Scientific Research Applications
Pharmaceutical Research
Benzofuran derivatives are known for their significant biological activities, which include antidepressant, anticancer, antiviral, antifungal, and antioxidant properties . The compound could be explored for its potential efficacy in these areas.
Agrochemical Development
These compounds have applications in agrochemistry, possibly as pesticides or growth regulators due to their biological activity .
Biological Research Tools
Benzofurans can be used as tools in biological research, such as probes or markers to study biological processes .
Material Science
Highly functionalized benzofurans could be used in the creation of dyes and pigments for textiles, fragrances, and even as organic-electronic or fluorescent materials .
Fluorescent Sensors
Substituted benzofurans have been utilized as fluorescent sensors due to their brightening agents and can be used in various fields of chemistry .
Antioxidants and Oxidants
These compounds are also known to possess antioxidant properties, making them useful in research focused on oxidative stress and related conditions .
properties
IUPAC Name |
4-(3-amino-1-benzofuran-2-yl)-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c13-11-7-3-1-2-4-9(7)17-12(11)8(14)5-6-10(15)16/h1-4H,5-6,13H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYXZRYWWZVULL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)CCC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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